5-Methyl-1-nitrosoindoline

Description

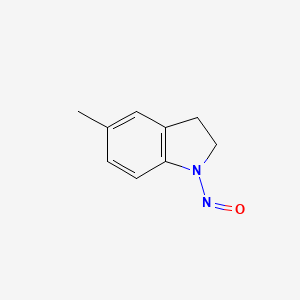

5-Methyl-1-nitrosoindoline is a nitroso-substituted indoline derivative characterized by a nitroso (-NO) group at the 1-position and a methyl (-CH₃) substituent at the 5-position of the indoline scaffold. Nitroso compounds are notable for their roles in organic synthesis, coordination chemistry, and biological activity, particularly as intermediates in nitrosation reactions or as ligands in metal complexes . The methyl substituent at the 5-position likely influences electronic and steric properties, modulating reactivity and stability compared to unsubstituted or differently substituted analogs.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

5-methyl-1-nitroso-2,3-dihydroindole |

InChI |

InChI=1S/C9H10N2O/c1-7-2-3-9-8(6-7)4-5-11(9)10-12/h2-3,6H,4-5H2,1H3 |

InChI Key |

FSTVICMJCCOMTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CC2)N=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methyl-1-nitrosoindoline with structurally related indoline and isoindoline derivatives, emphasizing molecular properties, substituent effects, and functional group differences.

Positional Isomers: 2-Methyl-1-nitrosoindoline

- Structure : Differs in the methyl group position (2- vs. 5-).

- Positional isomerism often leads to divergent solubility and melting points due to altered crystal packing .

Nitro-Substituted Indolines

- 6-Nitroindoline (CAS 19727-83-4): Molecular Formula: C₈H₈N₂O₂. Molecular Weight: 164.16 g/mol. Properties: Melting point 66–70°C, indicating lower thermal stability compared to nitroso derivatives, which typically have higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces in nitroso groups) . Functional Group: The nitro (-NO₂) group is more electron-withdrawing than nitroso (-NO), influencing reactivity in reduction or nucleophilic substitution reactions.

Isoindoline Derivatives with Methoxy/Nitroso Substituents

- 5-Methoxyisoindolin-1-one (CAS 22246-66-8): Molecular Formula: C₉H₉NO₂. Molecular Weight: 163.17 g/mol. Comparison: Replacement of the nitroso group with a methoxy (-OCH₃) and ketone (=O) alters electronic properties.

5-Methoxyisoindoline-1,3-dione (CAS 1344701-44-5):

Brominated and Sulfonated Indoline Derivatives

- 5-Bromo-1-(methylsulfonyl)indoline (Catalog No. 155167): Molecular Formula: C₉H₁₀BrNO₂S. Molecular Weight: 276.16 g/mol.

Data Tables for Key Comparisons

Table 1: Molecular Properties of Selected Compounds

*Theoretical values for this compound are inferred from analogs.

Table 2: Functional Group Impact on Reactivity

Key Research Findings and Gaps

- Synthetic Routes : Evidence highlights nitromethane-based synthesis for nitrovinyl indoles (e.g., (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole), suggesting nitrosoindolines could be synthesized via analogous nitrosation pathways .

- Stability Concerns : Nitroso compounds are prone to dimerization or decomposition under light/heat, necessitating stabilization strategies (e.g., steric protection from methyl groups) .

- Data Limitations : Direct experimental data (e.g., melting points, spectral profiles) for this compound are absent in the provided evidence, requiring extrapolation from analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-nitrosoindoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitrosation of 5-methylindoline precursors using nitrous acid (HONO) or nitrosonium salts (e.g., NOBF₄) in acidic media. Yield optimization requires strict control of temperature (0–5°C to minimize decomposition) and stoichiometric ratios (e.g., 1:1.2 substrate-to-nitrosating agent). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) is critical to isolate the nitroso derivative . Characterization by -NMR should confirm the nitroso group’s presence (δ ~8.5–9.0 ppm for aromatic protons adjacent to the nitroso moiety) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from related analogs?

- Methodological Answer : UV-Vis spectroscopy (λmax ~350–400 nm, indicative of nitroso-aromatic conjugation) and IR (N=O stretch ~1500–1520 cm) provide preliminary identification. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C9H10N2O: calc. 162.0793, observed 162.0790). -NMR distinguishes positional isomers: the nitroso group’s carbon resonates at δ ~155–160 ppm, while methyl groups appear at δ ~20–25 ppm .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its reactivity in photochemical or redox-driven transformations?

- Methodological Answer : The nitroso group acts as a photosensitizer, enabling [2+2] cycloadditions under UV light (λ = 365 nm). Redox behavior can be studied via cyclic voltammetry (e.g., in acetonitrile with 0.1 M TBAPF6), revealing reduction potentials (~-0.5 V vs. Ag/AgCl) indicative of nitroso-to-hydroxylamine conversion. Kinetic studies (e.g., stopped-flow spectrometry) under varying pH (2–10) quantify decomposition rates, with pseudo-first-order kinetics observed in acidic conditions .

Q. What strategies resolve contradictions in reported stability data for this compound across different solvents?

- Methodological Answer : Contradictions often arise from solvent polarity and trace impurities. A systematic stability assay should include:

- Accelerated degradation studies (40–60°C, monitored via HPLC at 254 nm).

- Solvent screening (e.g., DMSO stabilizes via hydrogen bonding, while protic solvents like methanol accelerate decomposition).

- Impurity profiling (e.g., LC-MS to detect oxidation byproducts like 5-methylindole).

Statistical tools (e.g., ANOVA) can identify significant variables (p < 0.05) .

Q. How can computational modeling predict the tautomeric equilibrium of this compound in solution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric forms (nitroso vs. oxime). Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Key parameters include Gibbs free energy differences (ΔG < 2 kcal/mol suggests equilibrium) and N–O bond lengths (~1.21 Å for nitroso vs. ~1.40 Å for oxime). Validation via -NMR titration (e.g., in D2O/CD3OD) confirms population ratios .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.